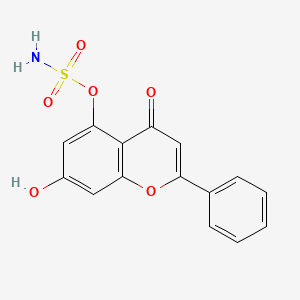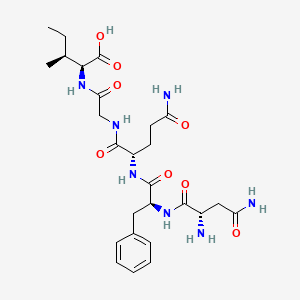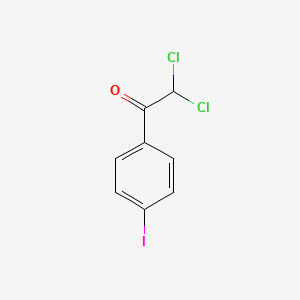
2,2'-(Fluoranthene-3,8-diyl)dithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Fluoranthene-3,8-diyl)dithiophene: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by the presence of a fluoranthene core fused with two thiophene rings. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it a promising candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Fluoranthene-3,8-diyl)dithiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Corey–Fuchs reaction followed by coupling reactions can be employed to develop π-conjugated systems . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Stille coupling reactions, which involve the use of organotin reagents and palladium catalysts, are commonly used in industrial settings due to their efficiency and reliability .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Fluoranthene-3,8-diyl)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the thiophene rings .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,2’-(Fluoranthene-3,8-diyl)dithiophene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials for organic electronics .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in bioimaging and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors. Its high charge mobility and stability make it suitable for use in OFETs, OLEDs, and solar cells .
Mecanismo De Acción
The mechanism by which 2,2’-(Fluoranthene-3,8-diyl)dithiophene exerts its effects is primarily related to its electronic structure. The extended π-conjugation in the molecule allows for efficient charge transport, which is crucial for its performance in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems, leading to enhanced electronic properties .
Comparación Con Compuestos Similares
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound also features fused thiophene rings and is used in similar applications in organic electronics.
2,2′-Bithiophene: Another related compound used in the synthesis of conjugated polymers for electronic applications.
Uniqueness: 2,2’-(Fluoranthene-3,8-diyl)dithiophene is unique due to its combination of a fluoranthene core with thiophene rings, which provides a balance of stability and electronic properties. This makes it particularly suitable for high-performance electronic devices .
Propiedades
Número CAS |
848358-76-9 |
|---|---|
Fórmula molecular |
C24H14S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-(3-thiophen-2-ylfluoranthen-8-yl)thiophene |
InChI |
InChI=1S/C24H14S2/c1-4-18-17(23-7-3-13-26-23)10-11-20-16-9-8-15(22-6-2-12-25-22)14-21(16)19(5-1)24(18)20/h1-14H |
Clave InChI |
KHBOKMTYVKBXQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CS6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)

![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
